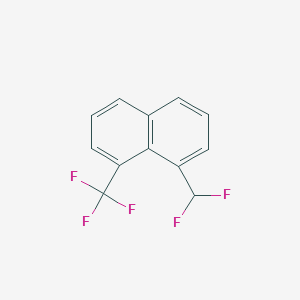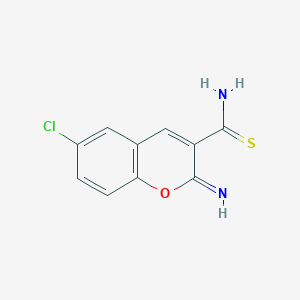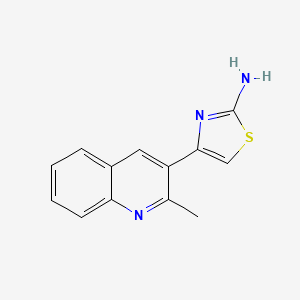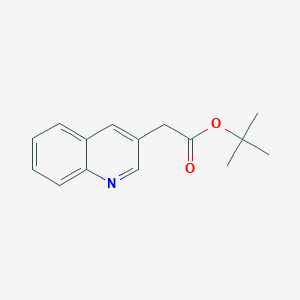
4(1H)-Quinazolinone, 2,6-diamino-5-(trifluoromethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Diamino-5-(trifluoromethyl)quinazolin-4(1H)-one is a heterocyclic organic compound that belongs to the quinazoline family. This compound is characterized by the presence of two amino groups at positions 2 and 6, a trifluoromethyl group at position 5, and a carbonyl group at position 4 within the quinazoline ring structure. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diamino-5-(trifluoromethyl)quinazolin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-diaminobenzonitrile and trifluoroacetic anhydride.
Formation of Intermediate: The reaction between 2,6-diaminobenzonitrile and trifluoroacetic anhydride under controlled conditions leads to the formation of an intermediate compound.
Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst, such as a Lewis acid, to form the quinazoline ring structure.
Final Product:
Industrial Production Methods
Industrial production of 2,6-Diamino-5-(trifluoromethyl)quinazolin-4(1H)-one may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2,6-Diamino-5-(trifluoromethyl)quinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced quinazoline compounds.
Substitution: The amino and trifluoromethyl groups can participate in substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazolines. Substitution reactions can result in a variety of functionalized quinazoline derivatives.
科学研究应用
2,6-Diamino-5-(trifluoromethyl)quinazolin-4(1H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: It serves as a probe for studying enzyme interactions and protein-ligand binding.
Medicine: The compound has potential therapeutic applications, including as an anticancer agent and in the treatment of infectious diseases.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 2,6-Diamino-5-(trifluoromethyl)quinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor function by acting as an agonist or antagonist, influencing cellular signaling pathways.
相似化合物的比较
Similar Compounds
2,6-Diaminoquinazoline: Lacks the trifluoromethyl group, resulting in different chemical properties.
5-Trifluoromethylquinazolin-4(1H)-one: Lacks the amino groups, affecting its reactivity and biological activity.
2,6-Diamino-4(1H)-quinazolinone: Lacks the trifluoromethyl group, leading to variations in its chemical behavior.
Uniqueness
2,6-Diamino-5-(trifluoromethyl)quinazolin-4(1H)-one is unique due to the presence of both amino and trifluoromethyl groups, which confer distinct electronic and steric effects. These features enhance its reactivity and make it a valuable compound for various scientific applications.
属性
CAS 编号 |
133116-87-7 |
|---|---|
分子式 |
C9H7F3N4O |
分子量 |
244.17 g/mol |
IUPAC 名称 |
2,6-diamino-5-(trifluoromethyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C9H7F3N4O/c10-9(11,12)6-3(13)1-2-4-5(6)7(17)16-8(14)15-4/h1-2H,13H2,(H3,14,15,16,17) |
InChI 键 |
LSSQJZRSDOVPKZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1N)C(F)(F)F)C(=O)NC(=N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7-(5-Ethynylpyridin-3-yl)-1-methyl-1,7-diazaspiro[4.4]nonane](/img/structure/B11868459.png)



![3-(2-Methoxyphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B11868480.png)


![2-Boc-5-hydroxy-7-oxo-2-azaspiro[3.4]octane](/img/structure/B11868502.png)

![6-(2,2,2-Trifluoroethyl)thieno[2,3-d]pyrimidine-4-carbonitrile](/img/structure/B11868517.png)


